molecular formula C19H18ClN3O3 B2966828 2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338751-08-9

2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2966828
CAS No.: 338751-08-9
M. Wt: 371.82
InChI Key: SCGZSLGZFVHTGL-ATVHPVEESA-N
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Description

2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by the presence of a chlorophenyl group, an ethoxy group, and a methoxyanilino group attached to a pyrazolone core. Pyrazolone derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.

Scientific Research Applications

2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and pain-related conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

This is typically used in the context of biological activity. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves identifying the risks associated with handling and using the compound. It includes information on toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to better understand its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then reacted with 4-methoxyaniline under reflux conditions to yield the final product. The reaction conditions often include:

    Temperature: Reflux (approximately 80-100°C)

    Solvent: Ethanol or methanol

    Catalyst: Sodium ethoxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives

    Reduction: Formation of reduced pyrazolone derivatives

    Substitution: Formation of substituted pyrazolone derivatives with various functional groups

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-5-methoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
  • 2-(4-chlorophenyl)-5-ethoxy-4-[(4-aminophenyl)methylene]-2,4-dihydro-3H-pyrazol-3-one
  • 2-(4-bromophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of 2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, while the methoxyanilino group contributes to its potential biological activity. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyphenyl)iminomethyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-3-26-18-17(12-21-14-6-10-16(25-2)11-7-14)19(24)23(22-18)15-8-4-13(20)5-9-15/h4-12,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMVTYPBIOINSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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